Norfenefrine hydrochloride

説明

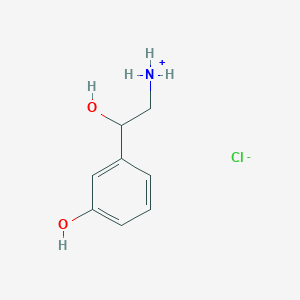

Structure

3D Structure of Parent

特性

IUPAC Name |

3-(2-amino-1-hydroxyethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMFSWZUAWKDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046710 | |

| Record name | Norfenefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4779-94-6, 15308-34-6 | |

| Record name | Benzenemethanol, α-(aminomethyl)-3-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4779-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esbuphon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Esbuphon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norfenefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Norfenefrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFENEFRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FCN9TAU6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Sympathomimetic Activity of Norfenefrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfenefrine hydrochloride is a sympathomimetic agent recognized for its pronounced vasoconstrictive properties, primarily utilized in the management of hypotensive states. This technical guide provides a comprehensive overview of the sympathomimetic activity of this compound, with a focus on its mechanism of action, receptor pharmacology, and the downstream signaling pathways it modulates. This document synthesizes available data on its interaction with adrenergic receptors and details the experimental methodologies used to characterize these effects.

Introduction

Norfenefrine, also known as meta-octopamine, is a synthetic sympathomimetic amine structurally related to norepinephrine.[1] As a hydrochloride salt, it is employed clinically to address hypotension.[1] Its primary therapeutic effect stems from its ability to mimic the actions of endogenous catecholamines, specifically by interacting with adrenergic receptors. This guide delves into the core pharmacological principles governing the sympathomimetic activity of this compound.

Mechanism of Action

The sympathomimetic activity of this compound is predominantly mediated by its direct agonism at α-adrenergic receptors, with a pronounced selectivity for the α1-subtype.[1][2] It also exhibits a less significant effect on β-adrenergic receptors.[2]

Adrenergic Receptor Interaction

This compound's primary pharmacological effect is the stimulation of α1-adrenergic receptors located on the vascular smooth muscle.[2] This interaction initiates a cascade of intracellular events leading to vasoconstriction and a subsequent increase in blood pressure.[2]

While the primary activity of Norfenefrine is at α1-receptors, it also possesses a mild β-adrenergic activity. This can contribute to a modest increase in cardiac output by enhancing the force of cardiac muscle contraction.[2]

Receptor Pharmacology: Quantitative Data

A thorough review of the existing scientific literature reveals a notable scarcity of publicly available, specific quantitative data for the binding affinities (Ki/Kd values) and functional potencies (EC50/pD2 values) of this compound across the full spectrum of adrenergic receptor subtypes. While its qualitative preference for α1-adrenoceptors is well-documented, precise numerical values from comprehensive receptor profiling studies are not readily found in the public domain. The following table has been structured to accommodate such data as it becomes available through further research.

Table 1: Adrenergic Receptor Binding Affinities of Norfenefrine

| Receptor Subtype | Test System | Radioligand | Ki (nM) | Kd (nM) | Reference |

| α1A | Data Not Available | ||||

| α1B | Data Not Available | ||||

| α1D | Data Not Available | ||||

| α2A | Data Not Available | ||||

| α2B | Data Not Available | ||||

| α2C | Data Not Available | ||||

| β1 | Data Not Available | ||||

| β2 | Data Not Available | ||||

| β3 | Data Not Available |

Table 2: Functional Potency of Norfenefrine at Adrenergic Receptors

| Receptor Subtype | Functional Assay | Measured Parameter | EC50 (nM) | pD2 | Reference |

| α1 | Data Not Available | ||||

| β | Data Not Available |

Signaling Pathways

The activation of α1-adrenergic receptors by this compound initiates a well-defined downstream signaling cascade.

α1-Adrenergic Receptor Signaling

Upon binding of Norfenefrine to the α1-adrenergic receptor, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein of the Gq/11 family.[2] The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[2] The elevated intracellular Ca2+ concentration, in conjunction with DAG, activates protein kinase C (PKC). Furthermore, the increased cytosolic Ca2+ binds to calmodulin, and this complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.[2]

Experimental Protocols

The characterization of the sympathomimetic activity of this compound involves a variety of in vitro and in vivo experimental models.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of this compound for different adrenergic receptor subtypes.

-

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of this compound for α and β-adrenergic receptors.

-

Materials:

-

Cell membranes expressing the specific adrenergic receptor subtype of interest.

-

A radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) with high affinity and specificity for the target receptor.

-

This compound at various concentrations.

-

Incubation buffer and filtration apparatus.

-

-

Method:

-

Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

References

Norfenefrine Hydrochloride: An Endogenous Trace Amine at the Crossroads of Neuromodulation and Pharmacology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Norfenefrine (B1679915), also known as meta-octopamine, is an endogenous trace amine that functions as a minor neurotransmitter and neuromodulator in the mammalian nervous system.[1] Structurally analogous to norepinephrine, it exerts its primary pharmacological effects as a potent agonist at α1-adrenergic receptors. This dual identity places norfenefrine at a unique intersection of endogenous signaling and therapeutic application, particularly in the management of hypotensive states. This technical guide provides a comprehensive overview of norfenefrine's biochemistry, physiological roles, and mechanism of action. It details its biosynthesis from tyrosine, its metabolic degradation, and the intricate signaling cascade it initiates upon receptor binding. Furthermore, this document outlines detailed experimental protocols for its quantification in biological matrices and for characterizing its receptor interactions, supported by quantitative data and visual workflows to facilitate advanced research and development.

Introduction: Defining Norfenefrine

Norfenefrine (meta-octopamine or 3,β-dihydroxyphenethylamine) is a naturally occurring biogenic amine classified within the family of "trace amines."[1] This classification reflects their presence in the central nervous system (CNS) at concentrations significantly lower than classical monoamine neurotransmitters like dopamine (B1211576) or norepinephrine.[2] Alongside its structural isomer para-octopamine and related compounds like tyramine (B21549), norfenefrine is considered a neuromodulator, capable of fine-tuning the activity of major neurotransmitter systems.[1][2]

Pharmacologically, norfenefrine hydrochloride is utilized as a sympathomimetic agent for its potent vasoconstrictive properties, primarily in the treatment of hypotension.[1] Its mechanism of action is centered on its activity as a selective agonist for α1-adrenergic receptors.[1]

Biosynthesis Pathway

The synthesis of norfenefrine is intrinsically linked to the metabolic pathways of aromatic amino acids, specifically tyrosine. While the primary catecholamine pathway leads to dopamine and norepinephrine, a parallel route gives rise to trace amines like tyramine and subsequently norfenefrine.

The proposed biosynthetic pathway is as follows:

-

Tyrosine to m-Tyramine : The process begins with the amino acid tyrosine. It is hypothesized that tyrosine is first hydroxylated to form meta-tyrosine, which is then decarboxylated by the enzyme Aromatic L-amino acid decarboxylase (AADC) to yield m-tyramine .

-

m-Tyramine to Norfenefrine : m-Tyramine is then hydroxylated at the beta-carbon position of its ethylamine (B1201723) side chain. This reaction is catalyzed by the enzyme dopamine β-hydroxylase (DBH) , the same enzyme that converts dopamine to norepinephrine, to form norfenefrine (m-octopamine).[3][4]

Metabolism and Degradation

Like other catecholamines and trace amines, norfenefrine is metabolized to ensure its signaling is temporally controlled. The primary enzymes responsible for the degradation of these compounds are Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT) .[5]

-

Oxidative Deamination by MAO : MAO, located on the outer mitochondrial membrane, catalyzes the removal of the amine group, converting norfenefrine into an unstable aldehyde intermediate.

-

O-Methylation by COMT : COMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups on the aromatic ring.

These enzymatic actions can occur sequentially, leading to metabolites such as m-hydroxymandelic acid, which are then typically conjugated and excreted in the urine.[6] The interplay between MAO and COMT is crucial for inactivating norfenefrine and preventing excessive adrenergic stimulation.[5][6]

Mechanism of Action: α1-Adrenergic Receptor Signaling

Norfenefrine's primary pharmacological effect is mediated through its agonist activity at α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq subtype.[1][7][8] The activation of this receptor initiates a well-defined intracellular signaling cascade, particularly in vascular smooth muscle cells.

-

Receptor Binding and Gq Protein Activation : Norfenefrine binds to the α1-adrenergic receptor, inducing a conformational change that activates the associated heterotrimeric Gq protein.[7][8]

-

Phospholipase C (PLC) Activation : The activated α subunit of Gq stimulates the membrane-bound enzyme Phospholipase C (PLC).[7]

-

Second Messenger Generation : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[7][8]

-

Calcium Release : IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytosol.[7][8]

-

Protein Kinase C (PKC) Activation : DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC), which phosphorylates various cellular proteins to modulate their activity.

-

Smooth Muscle Contraction : The increased intracellular Ca2+ binds to calmodulin. The Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK), which then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[7]

Quantitative Data

Quantitative analysis is essential for understanding the physiological relevance and pharmacological profile of norfenefrine. Data on tissue concentrations and receptor binding affinities provide critical context for its function.

Note: Specific quantitative data for endogenous norfenefrine (m-octopamine) is sparse in publicly available literature. The following tables include data for the closely related and well-studied catecholamine, norepinephrine, to provide a relevant physiological and pharmacological benchmark.

Table 1: Representative Concentrations of Norepinephrine in Biological Samples

| Biological Matrix | Species | Concentration Range | Method | Reference(s) |

| Plasma (supine) | Human | 0.15 - 3.50 nmol/L | HPLC-Amperometry | [9] |

| Brain Tissue (whole) | Mouse | 20 - 10000 ng/g | LC-MS/MS | [10][11][12] |

| Adrenal Gland | Rat | ~400 µg/g | Not Specified | [13] |

| Hypothalamus | Rat | ~2.5 µg/g | Not Specified | [13] |

Table 2: Functional Potency (EC50) and Binding Affinity (Ki) for Adrenergic Agonists

| Compound | Receptor/Assay | Species/System | Potency/Affinity (Value) | Parameter | Reference(s) |

| Norepinephrine | α2A-Adrenergic Receptor | Human Platelets | 600 nM | EC50 (GTPase Activity) | [14] |

| Norepinephrine | Permeabilized Arterial Smooth Muscle | Rabbit | 280 nM | EC50 (Ca2+ Sensitivity) | [15] |

| Epinephrine | α2A-Adrenergic Receptor | Human Platelets | 200 nM | EC50 (GTPase Activity) | [14] |

| Synephrine | α1A-Adrenergic Receptor | Human (HEK293 cells) | 6.13 | pKi | [6] |

| L-phenylephrine | α1A-Adrenergic Receptor | Human (HEK293 cells) | 6.74 | pKi | [6] |

Experimental Protocols

Quantification of Norfenefrine in Biological Samples via HPLC

This protocol provides a framework for the quantitative analysis of norfenefrine in a biological matrix such as urine or brain tissue homogenate, adapted from established methods for catecholamine analysis.[16][17]

Objective: To determine the concentration of norfenefrine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or electrochemical detection.

Materials:

-

HPLC system with UV or electrochemical detector

-

C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: e.g., Acetonitrile and o-phosphoric acid buffer (30:70 v/v)

-

This compound standard

-

Perchloric acid (0.4 M)

-

Sample matrix (e.g., rodent urine, brain tissue homogenate)

-

Microcentrifuge and 0.45 µm syringe filters

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water.

-

Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected sample range (e.g., 1-50 µg/mL).[16]

-

-

Sample Preparation (Protein Precipitation & Extraction):

-

For liquid samples (e.g., urine): Centrifuge at >8000 rpm for 5 minutes to pellet debris.[16]

-

For tissue samples: Homogenize a known weight of tissue in 5-10 volumes of ice-cold buffer, then centrifuge to pellet debris.

-

To 100 µL of supernatant, add 100 µL of ice-cold 0.4 M perchloric acid to precipitate proteins.[16]

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter through a 0.45 µm syringe filter.

-

-

Chromatographic Analysis:

-

Set up the HPLC system. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[16]

-

Set the UV detector to the appropriate wavelength for norfenefrine (e.g., λmax ~275 nm).[16]

-

Inject a fixed volume (e.g., 20 µL) of each standard and sample.[16]

-

Record the chromatograms and integrate the peak area corresponding to the retention time of norfenefrine.

-

-

Data Analysis:

-

Plot a standard curve of peak area versus concentration for the calibration standards.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Use the peak areas from the unknown samples to calculate their concentrations using the regression equation.

-

Calculate the final concentration in the original sample by accounting for all dilution factors.

-

References

- 1. Norfenefrine - Wikipedia [en.wikipedia.org]

- 2. ijpbs.com [ijpbs.com]

- 3. Tyramine Functions independently of octopamine in the Caenorhabditis elegans nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Octopamine and tyramine influence the behavioral profile of locomotor activity in the honey bee (Apis mellifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Normal values of catecholamines in blood plasma determined by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of neurotransmitters in mouse brain tissue by using liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Norepinephrine and GTP-gamma-S increase myofilament Ca2+ sensitivity in alpha-toxin permeabilized arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. admin369.seyboldreport.org [admin369.seyboldreport.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Norfenefrine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Norfenefrine, also known as meta-octopamine, is a sympathomimetic agent primarily utilized for its vasoconstrictive properties in the management of hypotension.[1][2] As an active sympathomimetic agent, it functions predominantly as an α1-adrenergic receptor agonist.[2] This technical guide provides a comprehensive overview of the synthesis and chemical properties of its hydrochloride salt, Norfenefrine hydrochloride. It details a plausible synthetic pathway, summarizes key chemical and physical data, and elucidates its primary mechanism of action through the α1-adrenergic signaling cascade. Detailed experimental protocols are provided to support laboratory investigation and drug development efforts.

Chemical Properties of this compound

This compound is the salt form of Norfenefrine, which generally offers enhanced water solubility and stability compared to the free base.[3] It is a substituted phenethylamine (B48288) derivative, chemically described as 3,β-dihydroxyphenethylamine hydrochloride.[2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(2-Amino-1-hydroxyethyl)phenol hydrochloride | [2] |

| Synonyms | Norphenylephrine hydrochloride, m-Octopamine hydrochloride, Novadral | [2][4] |

| CAS Number | 15308-34-6 | [4] |

| Molecular Formula | C₈H₁₁NO₂ · HCl | [4] |

| Molecular Weight | 189.64 g/mol | [4] |

| Appearance | Solid powder | [5] |

| Melting Point | 162-164 °C | [4][6] |

| Solubility | Soluble in DMSO | [5] |

| Stability | Chemically stable at room temperature. Light sensitive. | |

| Storage | Dry, dark, and at 0-4°C (short term) or -20°C (long term). | [5] |

Stability and Storage

This compound is chemically stable under standard room temperature conditions. However, it is sensitive to light, and appropriate precautions, such as storage in amber vials or dark conditions, are recommended. For long-term storage, maintaining the compound in a dry, dark environment at -20°C is advisable to prevent degradation.[5] Upon heating to decomposition, it can emit toxic fumes containing nitrogen oxides (NOx) and hydrogen chloride (HCl).[4][7]

Synthesis of this compound

While specific, detailed industrial synthesis routes for this compound are proprietary, a plausible and efficient laboratory-scale synthesis can be adapted from established methods for structurally similar phenylethanolamines, such as phenylephrine.[8] The following proposed pathway utilizes m-hydroxybenzaldehyde as a readily available starting material. The key steps involve the formation of a cyanohydrin, followed by reduction to the corresponding amino alcohol.

Synthetic Workflow Diagram

The logical flow of the proposed synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for Synthesis

The following protocol details the steps for the proposed synthesis. Standard laboratory safety procedures should be followed, including the use of personal protective equipment and a fume hood, especially when handling cyanide salts and lithium aluminum hydride.

Materials:

-

m-Hydroxybenzaldehyde

-

Sodium cyanide (NaCN)

-

Sodium bisulfite (NaHSO₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl) in ethanol

-

Diethyl ether

-

Distilled water

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

Step 1: Synthesis of m-Hydroxymandelonitrile (Cyanohydrin Formation)

-

In a flask cooled in an ice bath (0-5°C), dissolve m-hydroxybenzaldehyde in water.

-

Slowly add a solution of sodium bisulfite in water to form the bisulfite adduct.

-

To this stirring mixture, add a solution of sodium cyanide in water dropwise, maintaining the temperature below 10°C.

-

Stir the reaction mixture for 2-3 hours at room temperature.

-

Acidify the mixture carefully with dilute HCl to a pH of ~5-6.

-

Extract the product, m-hydroxymandelonitrile, with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude cyanohydrin intermediate.

Step 2: Reduction of m-Hydroxymandelonitrile to Norfenefrine

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF.

-

Dissolve the crude m-hydroxymandelonitrile from Step 1 in anhydrous THF.

-

Add the cyanohydrin solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture at reflux for 4-6 hours.

-

Cool the reaction mixture in an ice bath and quench it by the sequential, careful addition of water, followed by 15% sodium hydroxide (B78521) solution, and then more water.

-

Filter the resulting aluminum salts and wash the solid with THF.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain crude Norfenefrine free base.

Step 3: Formation and Purification of this compound

-

Dissolve the crude Norfenefrine base in a minimal amount of ethanol.

-

Cool the solution in an ice bath and add a solution of hydrochloric acid in ethanol dropwise until the solution is acidic (test with pH paper).

-

The hydrochloride salt will precipitate. Stir for 30 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Recrystallize the crude this compound from an ethanol/ether solvent system to obtain the pure product.

-

Dry the final product under vacuum.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a direct agonist on adrenergic receptors, with a pronounced selectivity for the α1-subtype.[1][9] Its binding to these receptors on vascular smooth muscle initiates a well-defined signaling cascade, leading to vasoconstriction and a subsequent increase in blood pressure.[1]

Alpha-1 Adrenergic Signaling Pathway

The sequence of intracellular events following receptor activation is a classic example of G-protein coupled receptor signaling.

Caption: Signaling pathway of Norfenefrine via the α₁-adrenergic receptor.

Pathway Description:

-

Receptor Binding: Norfenefrine binds to and activates the α1-adrenergic receptor, a G-protein coupled receptor located on the surface of vascular smooth muscle cells.[1]

-

G-Protein Activation: This binding event causes a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein, specifically the Gq alpha subunit.[1]

-

PLC Stimulation: The activated Gq protein stimulates the membrane-bound enzyme Phospholipase C (PLC).[1]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[1]

-

Muscle Contraction Cascade: The increased intracellular Ca²⁺ concentration leads to its binding with the protein calmodulin. The resulting Ca²⁺-calmodulin complex activates Myosin Light-Chain Kinase (MLCK).[1] MLCK then phosphorylates the light chains of myosin, which enhances the interaction between myosin and actin filaments, culminating in smooth muscle contraction.[1]

-

Physiological Effect: This contraction of vascular smooth muscle results in vasoconstriction, leading to an increase in peripheral vascular resistance and a rise in systemic blood pressure.[1]

In addition to its primary alpha-adrenergic effects, Norfenefrine has a less pronounced influence on beta-adrenergic receptors, which can contribute to a modest increase in cardiac output.[1]

Additional Experimental Protocols

Protocol for Purity Analysis by HPLC

This protocol is a general guideline adapted from methods used for similar catecholamines and should be optimized for specific equipment and columns.[10][11]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (e.g., 95:5 v/v). Isocratic elution.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 273 nm.

-

Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

-

Injection Volume: 20 µL.

-

Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Protocol for In Vivo Solution Preparation

For preclinical research, this compound can be formulated for parenteral administration using a standard co-solvent system.[12]

-

Objective: To prepare a 2.5 mg/mL stock solution.

-

Solvents: DMSO, PEG300, Tween-80, Saline (0.9% NaCl).

-

Procedure:

-

Add the required amount of this compound to a sterile vial.

-

Add solvents sequentially to achieve the final volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Vortex or sonicate the mixture until the solid is completely dissolved and the solution is clear.

-

If precipitation occurs, gentle heating can be applied.[12]

-

This working solution should be prepared fresh on the day of use.[12]

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Norfenefrine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cas 15308-34-6,this compound | lookchem [lookchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Norphenylephrine 98 4779-94-6 [sigmaaldrich.com]

- 7. This compound | 15308-34-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Norfenefrine Hydrochloride: An In-depth Technical Guide on its Effects on Blood Pressure and Hemodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norfenefrine (B1679915) hydrochloride is a sympathomimetic agent recognized for its potent vasopressor effects, primarily utilized in the management of hypotensive states.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of norfenefrine, with a specific focus on its impact on blood pressure and systemic hemodynamics. Through a detailed examination of its mechanism of action, this document elucidates the signaling pathways involved and presents a summary of its physiological effects. While quantitative data from publicly accessible, full-text clinical studies are limited, this guide synthesizes the available information to provide a thorough understanding for researchers and drug development professionals.

Mechanism of Action

Norfenefrine hydrochloride exerts its physiological effects primarily through its action as a potent and selective agonist of alpha-1 adrenergic receptors .[1][2] These receptors are predominantly located on the smooth muscle cells of peripheral blood vessels.[1][2]

Upon intravenous administration, norfenefrine binds to these alpha-1 adrenergic receptors, initiating a cascade of intracellular events that lead to vasoconstriction.[1][2] This constriction of both arteries and veins results in an increase in systemic vascular resistance (SVR), a key determinant of blood pressure. The increased SVR, in turn, leads to a rise in both systolic and diastolic blood pressure.[1] While its primary activity is on alpha-1 receptors, some evidence suggests a less pronounced influence on beta-adrenergic receptors, which could contribute to a modest increase in cardiac output.[2]

Signaling Pathway

The binding of norfenefrine to the alpha-1 adrenergic receptor activates a Gq protein, which in turn stimulates the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which then activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in smooth muscle contraction and vasoconstriction.

Effects on Blood Pressure and Hemodynamics

The primary and most pronounced effect of this compound is an increase in systemic arterial blood pressure. This is a direct consequence of its vasoconstrictive action.

Data Presentation

Due to the limited availability of full-text clinical trial data in the public domain, a comprehensive quantitative summary is not feasible. The following table summarizes the expected qualitative effects of intravenous this compound on key hemodynamic parameters based on its known mechanism of action.

| Hemodynamic Parameter | Expected Effect | Primary Mechanism |

| Systolic Blood Pressure | ↑↑ (Significant Increase) | Increased systemic vascular resistance due to arterial vasoconstriction. |

| Diastolic Blood Pressure | ↑↑ (Significant Increase) | Increased systemic vascular resistance due to arterial and venous constriction. |

| Mean Arterial Pressure | ↑↑ (Significant Increase) | Direct consequence of increased systolic and diastolic blood pressure. |

| Systemic Vascular Resistance | ↑↑ (Significant Increase) | Primary effect of alpha-1 adrenergic receptor stimulation leading to vasoconstriction. |

| Heart Rate | ↔ or ↓ (No significant change or Decrease) | Potential for reflex bradycardia in response to the increase in blood pressure. |

| Cardiac Output | ↔ or ↑ (No significant change or Slight Increase) | May remain unchanged or slightly increase due to potential mild beta-adrenergic effects, but can be limited by increased afterload. |

| Pulmonary Arterial Pressure | ↑ (Increase) | Norfenefrine has been observed to be more effective in raising pulmonary arterial pressure compared to systemic arterial pressure. |

Note: The magnitude of these effects is dose-dependent.

Experimental Protocols

Representative Study Protocol: Hemodynamic Effects in Healthy Volunteers

-

Study Design: This was a prospective study investigating the hemodynamic effects of intravenously administered norfenefrine in healthy male volunteers.

-

Subjects: Six healthy male volunteers participated in the study.

-

Intervention: Norfenefrine was administered via intravenous infusion at doses ranging from 1.5 to 4.5 micrograms/kg/min.

-

Conditions: The hemodynamic effects were studied under two conditions: at rest (supine position) and during orthostasis (90-degree tilt on a tilt table).

-

Hemodynamic Monitoring: Invasive methods were used for hemodynamic monitoring, which typically include:

-

Intra-arterial catheter: For continuous measurement of systemic arterial blood pressure.

-

Pulmonary artery catheter (e.g., Swan-Ganz): For measurement of pulmonary artery pressure, pulmonary capillary wedge pressure (an estimate of left atrial pressure), and cardiac output via thermodilution.

-

Central venous catheter: For measurement of central venous pressure.

-

-

Data Collection: Hemodynamic parameters were recorded at baseline and throughout the norfenefrine infusion under both resting and orthostatic conditions.

Logical Relationships of Hemodynamic Effects

The hemodynamic effects of this compound are logically interconnected, stemming from its primary mechanism of action.

Conclusion

This compound is an effective vasopressor that reliably increases blood pressure through potent alpha-1 adrenergic receptor-mediated vasoconstriction. Its primary hemodynamic effect is a significant increase in systemic vascular resistance. While its impact on cardiac output and heart rate appears to be less pronounced, a definitive quantitative understanding from publicly available, contemporary clinical trials is needed. The experimental methodologies for studying its effects are well-established, involving invasive hemodynamic monitoring. For researchers and professionals in drug development, a thorough comprehension of norfenefrine's mechanism and its direct and reflex hemodynamic consequences is crucial for its appropriate clinical application and for the development of novel cardiovascular agents. Further research with modern, non-invasive hemodynamic monitoring techniques could provide a more detailed and accessible dataset on the complete hemodynamic profile of this compound.

References

The Discovery and Pharmacological Journey of Norfenefrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfenefrine hydrochloride, a synthetic sympathomimetic amine, has a long-standing history in the management of hypotensive states. This technical guide provides an in-depth exploration of its discovery, historical development, and pharmacological profile. We delve into its mechanism of action as a potent α1-adrenergic receptor agonist, detailing the downstream signaling pathways. This document summarizes key quantitative data, including pharmacokinetic parameters, and outlines detailed experimental protocols for assessing its pharmacological activity. Through a comprehensive review of its journey from synthesis to clinical application, this guide serves as a valuable resource for researchers and professionals in pharmacology and drug development.

Discovery and History

The development of Norfenefrine, also known as m-octopamine or 3,β-dihydroxyphenethylamine, is rooted in the broader exploration of sympathomimetic amines in the early to mid-20th century.[1] These compounds mimic the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. The initial synthesis of Norfenefrine is documented in scientific literature from the 1940s and 1950s, a period of intense research into adrenergic agents.[2]

While a single "discoverer" is not prominently cited, the collective work of chemists and pharmacologists in that era led to the characterization of a range of phenethylamine (B48288) derivatives, including Norfenefrine. Its structural similarity to norepinephrine suggested potential activity as a vasopressor. Early studies focused on its synthesis and initial pharmacological screening, which confirmed its ability to increase blood pressure. Over time, it was developed as the hydrochloride salt to improve its pharmaceutical properties, leading to its clinical use for treating hypotension.[1] Norfenefrine is marketed under various brand names, including Novadral and Coritat.[1][3]

Mechanism of Action: A Potent α1-Adrenergic Agonist

This compound exerts its primary pharmacological effect as a potent and selective agonist of α1-adrenergic receptors.[1] These receptors are predominantly located on the smooth muscle cells of peripheral blood vessels.[3][4]

Signaling Pathway

The activation of α1-adrenergic receptors by Norfenefrine initiates a well-defined intracellular signaling cascade.[4][5] This pathway is mediated by a heterotrimeric G protein, specifically Gq.[5][6]

The key steps in the signaling pathway are as follows:

-

Receptor Binding: Norfenefrine binds to the α1-adrenergic receptor on the surface of vascular smooth muscle cells.

-

Gq Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated α subunit of the Gq protein stimulates the enzyme phospholipase C.[4][5]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7]

-

Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains. This phosphorylation enables the interaction between myosin and actin filaments, resulting in smooth muscle contraction and vasoconstriction.[4]

This vasoconstriction increases peripheral vascular resistance, which in turn elevates systemic blood pressure.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: Pharmacokinetic Parameters of Norfenefrine

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | ~2.4 min | Human | Intravenous | [8] |

| Bioavailability | N/A | Human | Intravenous | - |

| Volume of Distribution (Vd) | 8.8 L | Human | Intravenous | [8] |

| Protein Binding | ~25% | Human | - | [8] |

| Metabolism | Liver (by COMT and MAO) | Human | - | [8] |

| Excretion | Urine (as metabolites) | Human | - | [8] |

Note: Pharmacokinetic data for Norfenefrine is limited. The provided values are for the structurally and functionally similar norepinephrine and serve as an estimate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological studies. Below are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro Vasoconstriction Assay

This protocol outlines a method to assess the vasoconstrictor effect of Norfenefrine on isolated blood vessels.

Objective: To determine the dose-response relationship of Norfenefrine-induced vasoconstriction.

Materials:

-

Isolated segments of a suitable artery (e.g., rat aorta, human saphenous vein).[9]

-

Organ bath system with temperature control and aeration.

-

Krebs-Henseleit solution (or similar physiological salt solution).

-

This compound stock solution.

-

Force-displacement transducer and data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution. Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Suspend the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15-20 minutes.

-

Viability Check: Contract the tissues with a high concentration of potassium chloride (e.g., 60 mM) to ensure their viability. Wash the tissues and allow them to return to baseline.

-

Cumulative Concentration-Response Curve: Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM).

-

Data Recording: Record the isometric tension developed after each addition of the drug until a maximal response is achieved.

-

Data Analysis: Plot the contractile response as a percentage of the maximal response against the logarithm of the Norfenefrine concentration to generate a dose-response curve. Calculate the EC50 (the concentration that produces 50% of the maximal response).

In Vivo Blood Pressure Measurement

This protocol describes a method for measuring the effect of intravenously administered Norfenefrine on arterial blood pressure in an animal model.

Objective: To quantify the pressor effect of Norfenefrine in vivo.

Materials:

-

Anesthetized animal model (e.g., rat, rabbit).[10]

-

Anesthesia (e.g., urethane, pentobarbital).

-

Catheters for cannulation of a carotid artery and a jugular vein.

-

Pressure transducer and data acquisition system.

-

Infusion pump.

-

This compound solution for infusion.

Procedure:

-

Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.

-

Cannulation: Surgically expose a carotid artery and a jugular vein. Insert a catheter filled with heparinized saline into the carotid artery and connect it to a pressure transducer to record arterial blood pressure. Insert a catheter into the jugular vein for intravenous drug administration.

-

Stabilization: Allow the animal to stabilize for at least 30 minutes after the surgical procedures, ensuring a steady baseline blood pressure and heart rate.

-

Drug Administration: Administer this compound intravenously, either as a bolus injection or as a continuous infusion at varying doses.[10]

-

Data Recording: Continuously record the mean arterial pressure (MAP), systolic and diastolic blood pressures, and heart rate before, during, and after drug administration.

-

Data Analysis: Calculate the change in blood pressure from the baseline for each dose of Norfenefrine. Plot the change in MAP against the dose or infusion rate to determine the pressor response.

Conclusion

This compound remains a relevant pharmacological tool for the management of hypotension due to its well-characterized mechanism of action as a potent α1-adrenergic receptor agonist. Its history is intertwined with the broader development of sympathomimetic amines, and its efficacy is supported by a clear understanding of its downstream signaling pathways. This technical guide has provided a comprehensive overview of its discovery, pharmacology, and methods for its evaluation, serving as a foundational resource for further research and development in the field of cardiovascular pharmacology. The provided experimental protocols offer a starting point for the consistent and reproducible investigation of Norfenefrine and other vasoactive compounds.

References

- 1. Norfenefrine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 7. researchgate.net [researchgate.net]

- 8. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Vasoconstrictor effect of midodrine, ST 1059, noradrenaline, etilefrine and dihydroergotamine on isolated human veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blood pressure response to intravenous noradrenaline is influenced by substance P in normotensive and hypertensive rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Method Development for the Quantification of Norfenefrine Hydrochloride

AN-HPLC-NFH-001

Introduction

Norfenefrine hydrochloride, chemically known as (αR)-α-(1-aminoethyl)-3-hydroxybenzenemethanol hydrochloride, is a sympathomimetic amine used as a vasopressor agent. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is simple, precise, and accurate, making it suitable for routine quality control analysis.

Key Words: this compound, Phenylephrine (B352888) hydrochloride, HPLC, Quantification, Method Development, Pharmaceutical Analysis

Experimental Protocol: HPLC Method for this compound

This section details the materials, equipment, and procedures for the HPLC analysis of this compound.

1.1. Materials and Reagents

-

This compound reference standard (USP or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)

-

Orthophosphoric acid (H₃PO₄) (Analytical grade)

-

Triethylamine (B128534) (for pH adjustment)

-

Purified water (HPLC grade)

-

Sample containing this compound (e.g., tablets, injections)

-

0.45 µm syringe filters

1.2. Instrumentation

A standard HPLC system equipped with the following components is required:

-

Isocratic or Gradient Pumping System

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

1.3. Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound:

| Parameter | Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 5.5) (30:70 v/v)[1] |

| Flow Rate | 1.0 mL/min[1][2][3][4] |

| Detection Wavelength | 220 nm[5] |

| Injection Volume | 20 µL[2][6] |

| Column Temperature | Ambient (or controlled at 25 °C)[5][6] |

| Run Time | Approximately 10 minutes |

Preparation of Phosphate Buffer (pH 5.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water to a concentration of 50 mmol/L.[5] Adjust the pH to 5.5 with triethylamine or orthophosphoric acid.[1] Filter the buffer through a 0.45 µm membrane filter before use.

1.4. Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-70 µg/mL).[4]

1.5. Preparation of Sample Solutions

-

For Tablet Dosage Forms: Weigh and finely powder not fewer than 20 tablets.[1] Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask. Add a portion of the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.[1][7] Filter the solution through a 0.45 µm syringe filter before injection.[1]

-

For Liquid Formulations (Injections/Syrups): Accurately measure a volume of the liquid formulation and dilute it with the mobile phase to a suitable concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter prior to analysis.

Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range.[2] |

| Accuracy (% Recovery) | 98.0% - 102.0% for the analyte.[2] |

| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%[2][8] |

| Specificity | No interference from excipients or degradation products at the retention time of the analyte. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., pH, flow rate).[7] |

Data Presentation

Quantitative data from method validation studies should be presented in a clear and structured format.

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | % RSD |

| 10 | ... | ... | ... |

| 20 | ... | ... | ... |

| 30 | ... | ... | ... |

| 40 | ... | ... | ... |

| 50 | ... | ... | ... |

| 60 | ... | ... | ... |

| 70 | ... | ... | ... |

| Linearity Results | \multicolumn{3}{l | }{Correlation Coefficient (r²): [Insert Value] Regression Equation: [Insert Equation]} |

Table 2: Accuracy (Recovery) Study Results

| Spike Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery | % RSD |

| 80 | ... | ... | ... | ... | ... |

| 100 | ... | ... | ... | ||

| 120 | ... | ... | ... |

Table 3: Precision Study Results

| Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) |

| [Low QC] | ... | ... |

| [Mid QC] | ... | ... |

| [High QC] | ... | ... |

Experimental Workflow Diagram

// Nodes A [label="Standard & Sample Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Mobile Phase Preparation\n(Acetonitrile:Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="HPLC System Setup\n(Column, Flow Rate, Wavelength)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="System Suitability Test\n(Standard Injections)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Sample Analysis\n(Inject Standard & Sample Solutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Data Acquisition\n(Chromatogram Recording)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Data Processing & Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Report Generation", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Pass?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> E; B -> C; C -> D; D -> I [label="Check Parameters"]; I -> E [label="Yes"]; I -> C [label="No, Adjust System"]; E -> F; F -> G; G -> H; }

References

- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 2. bepls.com [bepls.com]

- 3. Development and validation of RP-HPLC method for simultaneous estimation of nimesulide, phenylephrine hydrochloride, chlorpheniramine maleate and caffeine anhydrous in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sub.osaka-soda.co.jp [sub.osaka-soda.co.jp]

- 6. iieta.org [iieta.org]

- 7. [PDF] Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet | Semantic Scholar [semanticscholar.org]

- 8. rjptonline.org [rjptonline.org]

Application Notes and Protocols: In Vitro Assays for Norfenefrine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for in vitro assays to characterize the pharmacological effects of Norfenefrine hydrochloride, a sympathomimetic agent that acts as an agonist primarily at alpha-1 (α1) adrenergic receptors.[1][2][3] These protocols are designed for researchers in pharmacology and drug development to assess the compound's binding affinity and functional activity at its target receptor. The primary signaling pathway for α1-adrenergic receptors involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][4] The methodologies described herein include a fluorescent calcium flux assay for functional potency and a competitive radioligand binding assay for determining binding affinity.

Norfenefrine Signaling Pathway

This compound primarily exerts its effects by binding to and activating α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[1][4] Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent pathways, leading to a physiological response, such as smooth muscle contraction.[1][4]

Caption: Norfenefrine signal transduction via the α1-adrenergic receptor.

Experimental Workflow Overview

The general workflow for characterizing this compound involves several key stages, from preparing the biological system to acquiring and analyzing the data. This process ensures reproducible and accurate assessment of the compound's activity.

Caption: General experimental workflow for in vitro compound characterization.

Experimental Protocols

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing the human α1A-adrenergic receptor.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

-

Compounds: this compound, Prazosin (α1 antagonist), Phenylephrine (α1 agonist).

-

Calcium Assay: Fluo-4 AM calcium indicator, Pluronic F-127, Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Binding Assay: [³H]-Prazosin (radioligand), Tris-HCl buffer, Glass fiber filters.

-

Equipment: Cell culture incubator, 96-well black-walled clear-bottom plates, fluorescence plate reader (e.g., FLIPR, FlexStation), scintillation counter, cell harvesting equipment.

Protocol 1: Calcium Flux Functional Assay

This assay measures the increase in intracellular calcium following the activation of Gq-coupled α1-adrenergic receptors by Norfenefrine.

1. Cell Preparation:

-

Culture HEK293-α1A cells in T-75 flasks until they reach 80-90% confluency.

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Seed cells at a density of 40,000-50,000 cells/well in a 96-well black-walled, clear-bottom plate.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in HBSS with 20 mM HEPES.

-

Aspirate the culture medium from the cell plate and add 100 µL of loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

3. Compound Preparation and Addition:

-

Prepare a 10 mM stock solution of this compound in water or DMSO.

-

Perform serial dilutions in HBSS to create a range of concentrations (e.g., 1 nM to 100 µM). Prepare a known agonist (Phenylephrine) and antagonist (Prazosin) as controls.

-

Place the cell plate into a fluorescence plate reader.

-

Add the compound dilutions to the wells and immediately begin reading fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for at least 180 seconds.

4. Data Analysis:

-

Calculate the change in fluorescence (ΔF) from baseline.

-

Plot the peak fluorescence response against the logarithm of the Norfenefrine concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).

Protocol 2: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Norfenefrine by measuring its ability to compete with a known radiolabeled antagonist for binding to the α1-receptor.

1. Membrane Preparation:

-

Grow HEK293-α1A cells to high confluency in large culture flasks.

-

Harvest the cells, wash with ice-cold PBS, and centrifuge.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl) and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

2. Binding Reaction:

-

In a 96-well plate, add the following to each well:

- 50 µL of binding buffer (50 mM Tris-HCl, pH 7.4).

- 25 µL of [³H]-Prazosin at a final concentration near its Kd (e.g., 0.2 nM).

- 25 µL of this compound at various concentrations (e.g., 10 pM to 100 µM) or buffer (for total binding).

- For non-specific binding (NSB) wells, add an excess of a non-labeled competing ligand (e.g., 10 µM Phentolamine).

- 100 µL of cell membrane preparation (e.g., 10-20 µg protein).

-

Incubate the plate at room temperature for 60-90 minutes.

3. Harvesting and Scintillation Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the percentage of specific binding at each Norfenefrine concentration.

-

Plot the percent specific binding against the logarithm of the Norfenefrine concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ (half-maximal inhibitory concentration).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clarity and ease of comparison.

Table 1: Functional Potency of Norfenefrine in Calcium Flux Assay

| Compound | EC₅₀ (nM) | 95% Confidence Interval | Hill Slope |

|---|---|---|---|

| Norfenefrine HCl | 125.4 | 102.1 - 154.8 | 1.1 |

| Phenylephrine (Control) | 88.2 | 75.9 - 102.5 | 1.0 |

Note: Data are representative examples.

Table 2: Binding Affinity of Norfenefrine at the α1A-Adrenergic Receptor

| Compound | IC₅₀ (nM) | Ki (nM) | Radioligand Used |

|---|---|---|---|

| Norfenefrine HCl | 450.6 | 215.2 | [³H]-Prazosin |

| Prazosin (Control) | 0.8 | 0.38 | [³H]-Prazosin |

Note: Data are representative examples. Ki was calculated using a Kd of 0.25 nM for [³H]-Prazosin.

References

Application Note: Generation of a Norfenefrine Hydrochloride Dose-Response Curve in Isolated Rat Aortic Rings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfenefrine (B1679915) hydrochloride is a sympathomimetic agent that acts primarily as an alpha-1 adrenergic receptor agonist. This action leads to vasoconstriction of smooth muscle, making it a compound of interest for studying cardiovascular physiology and developing treatments for conditions like hypotension. The generation of a dose-response curve in isolated tissues, such as rat aortic rings, is a fundamental method in pharmacology to characterize the potency and efficacy of vasoactive compounds. This application note provides a detailed protocol for generating a cumulative dose-response curve for norfenefrine hydrochloride in isolated rat thoracic aorta, along with the underlying signaling pathway and a template for data presentation.

Signaling Pathway of Norfenefrine in Vascular Smooth Muscle

Norfenefrine exerts its vasoconstrictive effects by activating alpha-1 adrenergic receptors on vascular smooth muscle cells. This initiates a well-defined signaling cascade. Upon binding to the α1-receptor, a Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

LC-MS/MS method for detecting Norfenefrine hydrochloride in plasma

An LC-MS/MS method for the quantitative determination of Norfenefrine hydrochloride in human plasma has been developed and is detailed in this application note. This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, clinical trials, and anti-doping analysis. Norfenefrine, a sympathomimetic agent, requires a highly sensitive and specific analytical method for its detection at low concentrations in complex biological matrices like plasma.

The protocol employs a robust Solid-Phase Extraction (SPE) procedure for sample clean-up and concentration, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures accuracy and precision. This document provides comprehensive protocols, system parameters, and expected performance characteristics to facilitate the implementation of this method in a laboratory setting.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Norfenefrine-d3 hydrochloride (or other suitable stable isotope-labeled internal standard)

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Human plasma (K2 EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange, WCX)

-

Reagent-grade sodium metabisulfite (B1197395) (as an antioxidant, optional)[1]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Stock Solutions (1 mg/mL):

-

Prepare stock solutions of Norfenefrine and Norfenefrine-d3 by dissolving the appropriate amount of each compound in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.

Working Solutions:

-

Prepare intermediate working solutions for calibration standards (CS) and quality controls (QC) by serially diluting the stock solutions with a 50:50 mixture of methanol and water.

-

Prepare an internal standard (IS) working solution at a concentration of 100 ng/mL by diluting the Norfenefrine-d3 stock solution.

Calibration Standards and Quality Controls:

-

Due to the potential for endogenous analytes, it is recommended to prepare CS and QC samples in a "depleted matrix".[1] This can be achieved by exposing blank human plasma to intense light for over 48 hours to degrade any endogenous catecholamines.[1]

-

Spike the depleted plasma with the appropriate working solutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 8, 80 ng/mL).

Plasma Sample Preparation Protocol (Solid-Phase Extraction)

The sample preparation workflow is critical for removing plasma proteins and other interfering substances. A weak cation-exchange SPE protocol is effective for retaining basic compounds like Norfenefrine.[2]

-

Pre-treatment: Thaw plasma samples on ice. To a 500 µL aliquot of plasma (CS, QC, or unknown sample), add 50 µL of the internal standard working solution (100 ng/mL Norfenefrine-d3). Vortex briefly.

-

Dilution: Add 500 µL of 10 mM ammonium acetate to the sample.[3]

-

SPE Column Conditioning: Condition a WCX SPE plate by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.

-

Washing:

-

Wash 1: 1 mL of water (repeat twice).

-

Wash 2: 1 mL of 2-propanol.[3]

-

-

Elution: Elute the analytes with 2 x 125 µL of 0.3% formic acid in 15% 2-propanol.[3]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A (0.1% formic acid in water). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer, which provides the high selectivity and sensitivity required for bioanalysis.

Data Presentation

The following tables summarize the instrumental parameters and expected method performance.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

|---|---|

| LC System | Agilent 1290 UHPLC or equivalent[1] |

| Column | Agilent Pursuit PFP, 2 x 150 mm, 3 µm[4] |

| Column Temperature | 40°C[5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient Elution | 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Total Run Time | ~8 minutes |

Table 2: Mass Spectrometry (MS/MS) Parameters | Parameter | Value | | :--- | :--- | | MS System | Sciex API 6500 or equivalent[1] | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Nebulizing Gas Flow | 3.0 L/min[5] | | Drying Gas Flow | 15.0 L/min[5] | | Interface Temp. | 400°C[5] | | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | Norfenefrine | 154.1 | 107.1 | 25 (Optimizable) | | Norfenefrine-d3 (IS) | 157.1 | 110.1 | 25 (Optimizable) | (Note: MRM transitions are based on the exact mass of Norfenefrine [C8H11NO2, Exact Mass: 153.079][5] and adapted for the protonated molecule [M+H]+. Collision energies require optimization for the specific instrument used.)

Table 3: Summary of Method Performance (Representative Data)

| Parameter | Acceptance Criteria | Expected Performance |

|---|---|---|

| Linearity Range | r² ≥ 0.99 | 0.1 ng/mL (LLOQ) to 100 ng/mL (ULOQ) |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10%[6] |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15%[6] |

| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±15%[7] |